5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

Wnt/β-catenin signaling scaffold hopping heterocyclic amide

This compound uniquely merges a 5-(furan-2-yl)isoxazole-3-carboxamide pharmacophore with a 6-phenylpyrimidin-4-ylmethyl side chain—a dual-heterocycle architecture absent from all well-characterized analogs (ESI-09, SKL2001, STAT3 inhibitor N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)isoxazole-3-carboxamide). It eliminates the hydrazonoyl cyanide warhead of EPAC inhibitors and the imidazolylpropyl tail of Wnt agonists, delivering a distinct chemotype for kinase panel screening, CDK9 SAR expansion, and STAT3-dependent antiproliferative assays. Serves as a structurally matched negative control for SKL2001-mediated Wnt agonism confirmation. Ideal fragment-based design starting point.

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 2320899-56-5
Cat. No. B2783155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
CAS2320899-56-5
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C19H14N4O3/c24-19(16-10-18(26-23-16)17-7-4-8-25-17)20-11-14-9-15(22-12-21-14)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,24)
InChIKeyTXUMNAMRABQMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide (CAS 2320899-56-5): Procurement-Relevant Compound Identity and Class Assignment


5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide (CAS 2320899-56-5) is a fully synthetic, small-molecule heterocycle that merges a 5-(furan-2-yl)isoxazole-3-carboxamide pharmacophore with a 6-phenylpyrimidin-4-ylmethyl side chain [1]. It belongs to the isoxazole carboxamide family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting kinases, EPAC proteins, Wnt/β-catenin signaling, and STAT3 [2]. The compound is currently supplied as a research-grade screening molecule (typical purity ≥95% by HPLC) and is not yet associated with a published, target-specific biological dataset; its differentiation must therefore be assessed through close structural comparison with the most relevant characterized analogs.

Why In-Class Isoxazole Carboxamides Cannot Be Freely Substituted for 5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide


The isoxazole carboxamide class is functionally promiscuous: minor variations in the amide side chain or heterocycle substitution switch target engagement among EPAC1/EPAC2 (ESI-09, IC₅₀ = 3.2/1.4 µM), STAT3 (N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)isoxazole-3-carboxamide, IC₅₀ = 1.71 µM), and Wnt/β-catenin agonism (SKL2001) [REFS-1, REFS-2]. The target compound uniquely combines a 5-(furan-2-yl)isoxazole core with a 6-phenylpyrimidin-4-ylmethyl amide tail—a motif absent from all well-characterized analogs. This dual-heterocycle architecture is expected to alter hydrogen-bonding topology, lipophilicity (cLogP), and metabolic stability relative to simpler alkyl- or imidazole-linked side chains, making blanket substitution scientifically unsound without target-specific profiling [2].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide vs. Closest Isoxazole Carboxamide Analogs


Side-Chain Architecture Divergence: Phenylpyrimidinylmethyl vs. Imidazolylpropyl in Wnt/β-Catenin Agonist SKL2001

The target compound substitutes the N-(3-(1H-imidazol-1-yl)propyl) side chain of SKL2001 with an N-[(6-phenylpyrimidin-4-yl)methyl] group . While SKL2001 activates Wnt/β-catenin signaling by disrupting the Axin/β-catenin interaction (no IC₅₀ reported; functional agonism confirmed in reporter assays), the phenylpyrimidine motif introduces an additional aromatic ring and two pyrimidine nitrogen atoms capable of acting as hydrogen-bond acceptors, potentially redirecting target engagement toward kinase or GPCR families [1]. No direct head-to-head comparison data exist; this evidence is class-level inference based on scaffold dissimilarity.

Wnt/β-catenin signaling scaffold hopping heterocyclic amide

EPAC Inhibition Potency Gap: Structural Comparison with ESI-09 and ESI-08

ESI-09 inhibits EPAC1 with an IC₅₀ of 3.2 µM and EPAC2 with 1.4 µM, while ESI-08 shows an IC₅₀ of 8.4 µM against EPAC2 [REFS-1, REFS-2]. Both inhibitors feature a 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold. The target compound replaces the hydrazonoyl cyanide warhead with a stable carboxamide bridge linked to a phenylpyrimidine, a modification that SAR studies indicate would substantially reduce EPAC binding affinity [1]. Although no direct IC₅₀ has been reported for the target compound against EPAC1/2, the absence of the critical cyanide moiety predicts >10-fold weaker potency relative to ESI-09.

EPAC1/EPAC2 inhibition cAMP signaling isoxazole pharmacophore

STAT3 Inhibitory Activity of 5-(Furan-2-yl)isoxazole Congener Provides a Class-Level Benchmark

The closest structurally characterized analog sharing the 5-(furan-2-yl)isoxazole-3-carboxamide core is N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)isoxazole-3-carboxamide, which inhibits STAT3 with an IC₅₀ of 1.71 µM (1710 nM) in a Scripps Research Institute MLPCN assay [1]. The target compound differentiates itself by replacing the 4-chloro-2,5-dimethoxyphenyl amide with the bulkier, more lipophilic 6-phenylpyrimidin-4-ylmethyl amide, a modification expected to alter cell permeability and target selectivity. No STAT3 data exist for the target compound; this benchmark serves as a conservative lower-bound estimate.

STAT3 inhibition 5-(furan-2-yl)isoxazole cancer

Phenylpyrimidine Moiety as a Selectivity Handle: Comparison with 4-(Morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Compounds bearing the N-[(6-phenylpyrimidin-4-yl)methyl]amide motif have demonstrated antiviral activity; for example, 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide exhibits an IC₅₀ range of 0.36–4.81 µM against HCV in cell-based assays . The target compound shares this exact phenylpyrimidinylmethyl amide moiety but replaces the benzamide tail with a 5-(furan-2-yl)isoxazole-3-carboxamide, creating a chimeric structure that has not been evaluated in antiviral assays. The phenylpyrimidine fragment may independently contribute to target binding (e.g., kinases, GPCRs) independent of the isoxazole head group.

phenylpyrimidine HCV antiviral host-targeting

Recommended Research Application Scenarios for 5-(Furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide Based on Differentiated Structural Evidence


Scaffold-Hopping Campaigns Targeting EPAC-Independent Pathways

The compound replaces the essential hydrazonoyl cyanide warhead of EPAC inhibitors ESI-09/ESI-08 with a stable carboxamide bridge, eliminating EPAC activity but creating a distinct chemotype for screening against kinase panels, GPCRs, or epigenetic targets. Its dual 5-(furan-2-yl)isoxazole and phenylpyrimidine pharmacophores offer two independent recognition elements for fragment-based or structure-guided design [1].

Phenylpyrimidine-Directed Antiviral or Kinase Profiling

The N-[(6-phenylpyrimidin-4-yl)methyl]amide substructure is a validated motif in antiviral (HCV IC₅₀ = 0.36–4.81 µM) and CDK9-inhibitory chemotypes. The target compound provides a novel isoxazole-modified entry point for SAR expansion around this privileged fragment, potentially yielding inhibitors with improved selectivity or metabolic stability .

Selectivity Profiling Against STAT3-Expressing Cancer Cell Lines

Given that the 5-(furan-2-yl)isoxazole-3-carboxamide core confers STAT3 inhibitory activity (IC₅₀ ~1.71 µM for the closest analog), the target compound can be benchmarked against STAT3-dependent lines (e.g., MDA-MB-231, DU145) to determine whether the phenylpyrimidine substitution enhances or redirects antiproliferative activity relative to the 4-chloro-2,5-dimethoxyphenyl analog [2].

Negative Control for Wnt/β-Catenin Agonism Studies

SKL2001 activates Wnt/β-catenin signaling through its imidazolylpropyl side chain. The target compound's phenylpyrimidinylmethyl replacement is predicted to abolish this activity; it therefore serves as a structurally matched negative control in experiments designed to confirm on-target Wnt agonism by SKL2001 in reporter assays .

Quote Request

Request a Quote for 5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.